Oxonic Acid
Description
Historical Perspectives on Oxonic Acid as a Biochemical Probe
The utility of this compound as a biochemical probe stems from a key difference in purine (B94841) metabolism between humans and most other mammals. physiology.org Humans and higher primates lack a functional uricase enzyme due to genetic mutations that occurred during evolution. physiology.orgclinexprheumatol.org This enzyme, present in most other mammals, degrades uric acid into the more soluble compound allantoin (B1664786). clinexprheumatol.orgfrontiersin.org The absence of uricase in humans results in naturally higher serum uric acid levels compared to these animals.
Researchers historically sought a way to simulate the human condition of higher uric acid in animal models to study its physiological and pathological effects. This compound emerged as an effective tool for this purpose. By administering this compound, a competitive inhibitor of uricase, scientists could block the degradation of uric acid to allantoin in animals like rats, pigs, and mice. rjpbcs.comphysiology.orgjafs.com.pl This inhibition leads to an accumulation of uric acid in the blood, effectively inducing a state of hyperuricemia. physiology.orgresearchgate.net This methodology provided a crucial animal model for investigating the consequences of elevated uric acid, a condition previously difficult to replicate and study systematically. rjpbcs.comphysiology.org Early research focused on its effects on purine and pyrimidine (B1678525) metabolism, establishing its role as a reliable agent for manipulating these pathways for experimental purposes. researchgate.netnih.gov
Significance of this compound in Contemporary Metabolic Research Paradigms
In modern biomedical research, this compound remains a cornerstone for establishing animal models of mild hyperuricemia, which are instrumental in exploring the link between elevated uric acid and various chronic diseases. physiology.orgmdpi.com These models allow for the investigation of causal relationships that are difficult to confirm through epidemiological studies in humans alone. physiology.org
Key Research Applications:
Hypertension and Cardiovascular Disease: A significant area of research involves using this compound-induced hyperuricemia to study hypertension. Studies in rats have shown that feeding them this compound leads to mild hyperuricemia and a subsequent increase in blood pressure. physiology.orgahajournals.org This effect is often linked to the activation of the renin-angiotensin system and is largely independent of blood pressure changes initially, suggesting a direct role for uric acid in vascular pathology. physiology.org Research has demonstrated that hyperuricemia can induce a primary arteriolopathy in the preglomerular renal vasculature, contributing to salt-sensitive hypertension. physiology.orgahajournals.org
Renal Disease: The this compound model has been pivotal in understanding how hyperuricemia contributes to kidney disease. In experimental models, elevated uric acid is associated with renal fibrosis, afferent arteriolar thickening, and can exacerbate other kidney injuries. physiology.orgahajournals.org These models have helped to show that uric acid can have direct proinflammatory effects on vascular smooth muscle cells, contributing to vascular disease within the kidneys. ahajournals.org
Cancer Therapy: Under the name oteracil (as its potassium salt), this compound is a component of some oral fluoropyrimidine anticancer therapies, such as S-1, which combines tegafur (B1684496) (a prodrug of 5-fluorouracil), gimeracil (B1684388), and oteracil potassium. caymanchem.comchemicalbook.com In this context, its role is not to induce hyperuricemia but to act as an inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT). caymanchem.com This inhibition occurs primarily in the gastrointestinal tract, where it prevents the phosphorylation of 5-fluorouracil (B62378) (5-FU), thereby reducing gastrointestinal toxicities like diarrhea without compromising the antitumor activity of 5-FU in tumor tissues. biocrick.comcaymanchem.com
The ability to induce hyperuricemia in a controlled manner has made this compound an indispensable compound for advancing the understanding of metabolic pathways and the pathogenesis of several widespread diseases. frontiersin.orgmdpi.com
Data Tables
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 937-13-3 | drugfuture.com |
| CAS Name | 1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid | drugfuture.com |
| Other Names | Allantoxanic acid, 5-Azaorotic acid, Oteracil | drugfuture.comontosight.ai |
| Molecular Formula | C4H3N3O4 | drugfuture.com |
| Molecular Weight | 157.08 g/mol | drugfuture.com |
| Appearance | Microcrystalline substance | drugfuture.com |
Selected Research Findings Using this compound Models
| Research Area | Animal Model | Methodology | Key Finding | Source |
|---|---|---|---|---|
| Hypertension & Renal Disease | Rat | 2% this compound in a low-salt diet for 7 weeks | Induced mild hyperuricemia, hypertension, and afferent arteriolar thickening, which was preventable with allopurinol (B61711). | physiology.org |
| Hyperuricemia Model | Rat | Potassium oxonate (250 mg/kg) for 7 days | Successfully induced acute hyperuricemia, leading to karyopyknosis of renal tubular epithelial cells. | clinexprheumatol.org |
| Hyperuricemia & Nephropathy | Rat | 2% this compound and 1.5% uric acid for 35 days | Caused increased serum uric acid and the formation of uric acid crystals in the tubules and interstitium. | clinexprheumatol.org |
| Cancer Therapy (Toxicity Reduction) | Rat (Yoshida sarcoma-bearing) | Oral administration of 5-FU with this compound (10 mg/kg) | Inhibited formation of toxic metabolites from 5-FU in the small and large intestine, but not in tumor tissue. | biocrick.com |
| Salt-Sensitive Hypertension | Rat | 2% this compound with a low-salt diet | Demonstrated that hyperuricemia induces salt sensitivity and raises blood pressure, an effect preventable by lowering uric acid. | ahajournals.org |
| Vascular Inflammation | Rat (remnant kidney model) | Administration of this compound to induce hyperuricemia | Hyperuricemic rats showed more severe vascular disease, higher serum MCP-1 levels, and macrophage accumulation in renal blood vessels. | ahajournals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYCJUAHISIHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048358 | |
| Record name | Oteracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-13-3 | |
| Record name | Oteracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oteracil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oteracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oteracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTERACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Oxonic Acid S Biochemical Interactions
Enzymatic Inhibition Profiles
Oxonic acid is a well-established inhibitor of uricase, also known as urate oxidase (EC 1.7.3.3) up.ac.zarjpbcs.comresearchgate.net. Uricase is a crucial enzyme in the purine (B94841) catabolism pathway, responsible for catalyzing the oxidation of uric acid to allantoin (B1664786) in many mammalian species up.ac.zanih.gov. In humans and higher primates, the absence of functional uricase means uric acid is the terminal product of purine degradation nih.govmdpi.com. However, in experimental models, the inhibition of uricase by compounds like this compound is used to induce hyperuricemia rjpbcs.com.
Research indicates that this compound functions as a competitive inhibitor of uricase up.ac.zarjpbcs.comresearchgate.net. This mode of inhibition suggests that this compound competes directly with the natural substrate, uric acid, for binding to the enzyme's active site libretexts.orgsci-hub.se. Studies have demonstrated that this compound effectively blocks uricase activity, leading to a buildup of uric acid in biological systems up.ac.zaresearchgate.netahajournals.org. For instance, in rat models, administration of this compound has been shown to increase serum uric acid concentrations by 3 to 8-fold above normal levels up.ac.za. Similarly, in mice, this compound treatment resulted in a 3-fold increase in plasma uric acid researchgate.netahajournals.org. This competitive inhibition highlights a degree of specificity for the uricase active site, making this compound a valuable tool for studying the consequences of uricase deficiency and hyperuricemia rjpbcs.com.
Table 1: Uricase Inhibition Profile of this compound
| Enzyme Targeted | Inhibitor | Mechanism of Inhibition | Primary Effect | Quantitative Data (Examples) | Reference Snippets |
| Uricase (Urate Oxidase) | This compound | Competitive | Uric Acid Accumulation, Hyperuricemia | 3-8 fold increase in serum (rats) | up.ac.zarjpbcs.comresearchgate.net |
| 3-fold increase in plasma (mice) | researchgate.netahajournals.org |
Information regarding the direct inhibition of Orotate (B1227488) Phosphoribosyltransferase (OPRT) by this compound, or its specific implications on the pyrimidine (B1678525) biosynthesis pathway, is not explicitly detailed within the provided search results.
Uricase (Urate Oxidase) Inhibition: Competitive Dynamics and Specificity
Downstream Metabolic Perturbations Induced by this compound
The enzymatic inhibition by this compound triggers a cascade of downstream metabolic changes, most prominently affecting purine catabolism.
The inhibition of uricase by this compound directly disrupts the normal catabolism of purines, leading to the dysregulation of this metabolic pathway and a significant accumulation of uric acid up.ac.zarjpbcs.comnih.gov. Uricase's role is to convert uric acid into allantoin, a more soluble compound that is readily excreted up.ac.za. When uricase is inhibited by this compound, this conversion is blocked, causing uric acid levels to rise in the serum or plasma, a condition known as hyperuricemia up.ac.zarjpbcs.comnih.govaging-us.com.
The experimental induction of hyperuricemia using this compound is a common practice in research to model conditions associated with elevated uric acid levels rjpbcs.com. The observed increases in uric acid concentrations, as noted in animal studies (3-8 fold in rats, 3-fold in mice), underscore the efficacy of this compound in disrupting purine catabolism up.ac.zaresearchgate.netahajournals.org. This dysregulation can have various physiological consequences, as hyperuricemia is linked to metabolic diseases and kidney dysfunction nih.govaging-us.comresearchgate.net.
Table 2: Purine Catabolism Dysregulation by this compound
| Metabolic Process | Perturbation by this compound | Consequence | Quantitative Data (Examples) | Reference Snippets |
| Purine Catabolism | Uricase Inhibition | Uric Acid Accumulation, Hyperuricemia | 3-8 fold increase in serum uric acid (rats) | up.ac.zarjpbcs.comnih.gov |
| 3-fold increase in plasma uric acid (mice) | researchgate.netahajournals.org |
Information detailing specific alterations in pyrimidine nucleotide biosynthesis directly caused by this compound is not provided in the search results.
Mentioned Compounds:
this compound
Uricase (Urate Oxidase)
Uric Acid
Allantoin
Orotate Phosphoribosyltransferase (OPRT)
5-phosphoribosyl-1-pyrophosphate (PRPP)
Orotate
Orotidine Monophosphate (OMP)
Uridine Monophosphate (UMP)
Methodological Frameworks for Utilizing Oxonic Acid in Experimental Models
Preclinical Animal Model Development for Hyperuricemia Induction
The use of oxonic acid to inhibit uricase is a cornerstone for developing preclinical animal models of hyperuricemia. physiology.orgnih.gov Uricase, an enzyme present in most mammals but absent in humans, breaks down uric acid into the more soluble compound allantoin (B1664786). physiology.orgnih.gov By blocking this enzyme, researchers can mimic the hyperuricemic state found in humans, providing a valuable platform to study its physiological and pathological effects.
Species-Specific Considerations in Model Selection (e.g., Rodent Models)
Rodents, particularly rats and mice, are the most frequently utilized species for creating hyperuricemia models with this compound. nih.govnih.gov This is largely due to their well-characterized genetics, ease of handling, and the availability of a wide range of research tools. However, a key difference between rodents and humans is the presence of a functional uricase enzyme in rodents, which efficiently converts uric acid to allantoin. rjpbcs.com The inhibition of this enzyme with this compound is therefore essential to elevate serum uric acid levels. physiology.org
The choice between rat and mouse models can depend on the specific research question. For instance, rat models have been extensively used to study the link between hyperuricemia and conditions like hypertension and renal disease. physiology.orgahajournals.org Mouse models, including those with genetic modifications like uricase knockout (Uox−/−) mice, offer opportunities to investigate the interplay between genetic predisposition and environmentally induced hyperuricemia. nih.gov It is important to note that while this compound is effective, it is considered a competitive and relatively rapidly eliminated inhibitor. nih.gov
Induction Protocols for Sustained Hyperuricemic States
Various protocols have been established to induce sustained hyperuricemia using this compound, often in combination with a purine-rich diet to further increase uric acid production.
A common method involves administering this compound, frequently as its potassium salt, through the diet or via injection. For example, feeding rats a diet containing 2% this compound for several weeks can induce mild, sustained hyperuricemia. physiology.orgnih.govuni.lu This approach has been shown to elevate serum uric acid levels without causing the acute renal failure and crystal deposition seen in earlier, more aggressive models. physiology.orgahajournals.org
In some protocols, this compound is co-administered with precursors of uric acid, such as hypoxanthine (B114508), to enhance the hyperuricemic effect. magtechjournal.comtandfonline.com For instance, a combination of hypoxanthine and potassium oxonate has been used to create a rat model with significantly elevated and lasting serum uric acid levels. magtechjournal.com The duration of treatment can vary from a few days to several weeks, depending on the desired severity and chronicity of the hyperuricemic state. rjpbcs.comclinexprheumatol.org
| Species | This compound Administration | Co-administration | Duration | Observed Effect | Reference |
| Rat | 2% in low-salt diet | - | 7 weeks | Mild hyperuricemia, hypertension, afferent arteriolar thickening | physiology.org |
| Rat | 2% in diet | - | 9 weeks | Increased plasma uric acid | nih.gov |
| Mouse | 250 mg/kg intraperitoneally | Essence of chicken | 3 days | Increased plasma uric acid | rjpbcs.com |
| Rat | 100 mg/kg subcutaneously | Hypoxanthine (500 mg/kg) | 24 hours | Elevated and sustained serum uric acid | magtechjournal.com |
| Rat | 2% in diet | - | 8 weeks | Twofold increase in serum uric acid, podocyte injury | uni.lu |
Characterization of Hyperuricemic Phenotypes in Experimental Systems
The successful induction of hyperuricemia with this compound is confirmed by measuring serum uric acid levels. Beyond this primary endpoint, a range of phenotypic characterizations are employed to understand the systemic effects of elevated uric acid.
In models of mild hyperuricemia induced by this compound, researchers have observed the development of hypertension and renal vascular damage, including afferent arteriolar thickening, independent of blood pressure. physiology.org Histopathological examination of the kidneys can reveal tubulointerstitial fibrosis, glomerular sclerosis, and podocyte injury, even in the absence of urate crystal deposition. uni.luclinexprheumatol.org Functional assessments often include monitoring blood pressure and measuring markers of renal function such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). magtechjournal.comacademicjournals.org
Furthermore, studies have investigated the impact of this compound-induced hyperuricemia on inflammatory pathways and oxidative stress. For example, increased levels of proinflammatory cytokines have been found in the serum and kidneys of hyperuricemic mice. nih.govnih.gov The model has also been used to demonstrate that elevated uric acid can increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) in certain contexts. researchgate.net
In Vitro and Ex Vivo Systems for this compound Investigations
In addition to whole animal models, in vitro and ex vivo systems are valuable for dissecting the specific cellular and molecular mechanisms underlying the effects of uric acid. This compound plays a role in these systems, primarily by allowing researchers to study cellular responses to uric acid in the absence of uricase activity.
Cellular Lineage Studies of Enzyme Inhibition and Metabolic Responses
In vitro studies using various cell lines have provided insights into the direct effects of uric acid. For instance, uric acid, but not this compound, has been shown to stimulate the proliferation of vascular smooth muscle cells. physiology.org This demonstrates a direct cellular effect of uric acid that is independent of the uricase inhibitor itself.
This compound has also been utilized in cancer research to study the metabolism of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). It inhibits orotate (B1227488) phosphoribosyltransferase (OPRTase), an enzyme involved in the activation of 5-FU, allowing for the elucidation of metabolic pathways. nih.gov Studies in human cancer cell lines have shown that this compound can inhibit the phosphorylation of 5-FU, providing a tool to investigate drug metabolism and resistance. nih.govbiocrick.com
Isolated Organ and Tissue Perfusion Models
Ex vivo organ perfusion models represent a bridge between in vitro cell cultures and in vivo animal studies. researchgate.netnih.gov These systems, which involve perfusing isolated organs with a nutrient-rich solution, allow for the study of organ-specific responses to compounds like this compound and uric acid under controlled conditions that mimic physiological flow. tno-pharma.com
While direct studies using this compound in isolated organ perfusion models for hyperuricemia research are not extensively detailed in the provided context, this methodology holds significant potential. For example, an ex vivo kidney perfusion model could be used to investigate the direct effects of elevated uric acid on renal hemodynamics, tubular transport, and inflammatory responses, without the confounding influences of systemic factors present in a whole animal. researchgate.net The development of such models using organs from various species, including pigs, offers a promising avenue for translational research in hyperuricemia and its associated pathologies. tno-pharma.com
Oxonic Acid S Role in Investigating Pathophysiological Mechanisms
Renal Pathophysiology and Nephrotoxicity Modeling
The use of oxonic acid to induce hyperuricemia has been instrumental in elucidating the mechanisms of kidney damage. These models consistently demonstrate that elevated uric acid can directly contribute to renal injury, independent of crystal deposition. nih.gov The resulting renal alterations include vasoconstriction, arteriolopathy, endothelial dysfunction, and tubulointerstitial inflammation and fibrosis. nih.gov
Hyperuricemia-Associated Renal Injury Mechanisms
Experimental models using this compound have revealed that hyperuricemia instigates kidney damage through multiple crystal-independent pathways. scielo.br A key mechanism involves the activation of the renin-angiotensin system (RAS) and inhibition of nitric oxide synthase, which leads to renal vasoconstriction. karger.com This is coupled with the induction of oxidative stress. scielo.brnih.gov Soluble uric acid can enter vascular smooth muscle cells and stimulate the production of pro-inflammatory and pro-oxidative substances. ecrjournal.com Studies show that hyperuricemia induced by this compound leads to increased expression of juxtaglomerular renin, contributing to preglomerular arterial remodeling and tubulointerstitial damage. nih.gov Furthermore, uric acid can directly affect renal tubular cells, inducing epithelial-mesenchymal transition (EMT), a process that contributes to fibrosis. scispace.com This is evidenced by decreased E-cadherin expression and increased α-smooth muscle actin (α-SMA) in the kidneys of hyperuricemic rats. scispace.com
Interstitial Fibrosis and Glomerular Alterations in this compound Models
A hallmark of renal injury in this compound-induced hyperuricemia models is the development of tubulointerstitial fibrosis and significant glomerular changes. nih.govscispace.com Rats treated with this compound develop mild renal interstitial fibrosis, characterized by collagen deposition and macrophage infiltration. physiology.org Histological findings in these models consistently show thickening of the preglomerular arteries and glomerulosclerosis. nih.govscispace.com
The primary glomerular alteration observed is an increase in glomerular capillary pressure, or glomerular hypertension. physiology.org This is linked to a marked thickening of the afferent arterioles. physiology.org This arteriolopathy is believed to impair the kidney's ability to autoregulate blood flow, transmitting systemic hypertension directly to the glomeruli and causing damage. karger.comphysiology.org Studies using 5/6 nephrectomy remnant kidney models have shown that superimposing hyperuricemia via this compound exacerbates renal failure, proteinuria, glomerulosclerosis, and interstitial fibrosis. nih.govscispace.com These structural and functional alterations can be prevented by lowering uric acid levels, highlighting the causal role of hyperuricemia in this form of renal pathology. nih.govphysiology.org
| Animal Model | Key Renal Findings with this compound | Associated Mechanisms | Reference |
|---|---|---|---|
| Sprague-Dawley Rats | Increased glomerular pressure, afferent arteriolar thickening, mild interstitial fibrosis. | Systemic hypertension, impaired renal autoregulation. | physiology.org |
| 5/6 Nephrectomy Rats | Worsened renal failure, proteinuria, glomerulosclerosis, and interstitial fibrosis. | Increased renin and COX-2 expression. | nih.gov |
| Hyperuricemic Rats | Epithelial-mesenchymal transition (EMT) of tubular cells preceding significant fibrosis. | Decreased E-cadherin, increased α-SMA expression. | scispace.com |
Polycystic Kidney Disease Progression in this compound-Induced Hyperuricemia Models
Research has extended the use of this compound to models of polycystic kidney disease (PKD) to determine if hyperuricemia accelerates disease progression. In orthologous rodent models of both autosomal dominant (ADPKD) and autosomal recessive (ARPKD) PKD, such as Pkd1RC/RC mice and PCK rats, treatment with this compound to induce hyperuricemia resulted in a significant increase in kidney weight and cyst index. physiology.orgphysiology.orgnih.gov This suggests that elevated uric acid is an additive factor in the progression of PKD. physiology.org
The mechanism appears to be independent of uric acid crystal deposition in the kidney. physiology.orgnih.govresearchgate.net Instead, the evidence points towards an inflammatory pathway. In Pkd1RC/RC mice, this compound treatment led to an increase in proinflammatory cytokines in both the serum and the kidney, indicating that inflammation may be the link between hyperuricemia and accelerated cyst growth. physiology.orgphysiology.orgnih.gov Studies have shown that blocking the increase in kidney size associated with high uric acid is possible with a xanthine (B1682287) oxidase inhibitor, further supporting the role of uric acid metabolism in this process. xortx.com
Cardiovascular System Pathogenesis
The this compound model has been crucial in demonstrating that mild, chronic hyperuricemia can initiate and promote cardiovascular pathologies, particularly hypertension and vascular damage.
Hypertension Induction and Associated Vascular Remodeling
A consistent finding in rat models administered this compound is the development of systemic hypertension. karger.comahajournals.orgnih.gov This effect is directly related to the rise in serum uric acid levels and can be prevented by lowering uric acid with xanthine oxidase inhibitors or uricosuric agents. ahajournals.org The development of hypertension is accompanied by significant vascular remodeling, especially in the renal microvasculature. ecrjournal.comahajournals.org
Prolonged hyperuricemia leads to an arteriolopathy of the afferent arterioles, characterized by hypertrophic vascular remodeling. ahajournals.org This involves the proliferation of vascular smooth muscle cells and a thickening of the vascular wall, which can progress to an irreversible arteriolosclerosis. ahajournals.orgfrontiersin.org This remodeling contributes to increased renal vascular resistance and sustained hypertension. karger.com The mechanisms involve the stimulation of the renin-angiotensin system and the production of factors like platelet-derived growth factors (PDGFs) and inflammatory proteins that promote vascular smooth muscle cell proliferation. nih.govahajournals.orgfrontiersin.org
| Model | Key Cardiovascular Findings with this compound | Associated Mechanisms | Reference |
|---|---|---|---|
| Hyperuricemic Rats | Systemic hypertension, afferent arteriolopathy. | Activation of renin-angiotensin system, vascular smooth muscle cell proliferation. | karger.comahajournals.org |
| Hyperuricemic Rats | Increased wall thickness of arcuate and afferent arterioles. | Stimulation of vasoconstrictors (endothelin-1, angiotensin II). | nih.govfrontiersin.org |
| Rats with Chronic Renal Insufficiency (CRI) | No significant influence on blood pressure or hypertrophic remodeling of mesenteric arteries. | Model-specific effects, potential antioxidant role of uric acid in some contexts. | nih.gov |
Endothelial Dysfunction and Vasorelaxation Impairment
Hyperuricemia is strongly associated with endothelial dysfunction, a state characterized by reduced bioavailability of nitric oxide (NO), a key molecule in vasorelaxation. scialert.net this compound-induced hyperuricemia models have been used to study this relationship, though the findings can be complex. In many vascular beds, hyperuricemia impairs endothelium-dependent vasorelaxation. nih.gov This is thought to occur because uric acid can increase oxidative stress, generating reactive oxygen species that scavenge NO. scialert.netradcliffecardiology.com
However, the effect is not uniform across all experimental conditions. In a model of chronic renal insufficiency (CRI), where endothelial function is already impaired, the addition of this compound-induced hyperuricemia unexpectedly improved NO-mediated vasorelaxation in the carotid artery. oup.com This was attributed to the antioxidant properties of uric acid counterbalancing the high oxidative stress associated with CRI. oup.com In contrast, in the mesenteric arteries of the same CRI model, hyperuricemia did not affect NO-mediated relaxation but did impair vasorelaxation mediated by large-conductance Ca2+-activated K+ (BKCa) channels. nih.govresearchgate.net These findings indicate that the impact of hyperuricemia on vascular function is context-dependent and can involve multiple signaling pathways beyond nitric oxide.
Renin-Angiotensin System Activation
Animal models employing this compound to induce hyperuricemia have consistently demonstrated the activation of the renin-angiotensin system (RAS), a critical regulator of blood pressure and renal function. researchgate.netnih.govresearchgate.net Studies in rats rendered hyperuricemic with this compound show a notable increase in the expression of renin in the juxtaglomerular apparatus of the kidneys. researchgate.net This leads to a cascade of events, including elevated plasma renin activity (PRA), and consequently, increased levels of angiotensin II and aldosterone. ffhdj.comresearchgate.net
The activation of the intrarenal RAS is a key factor in the development of hypertension and renal damage observed in these experimental models. researchgate.netfrontiersin.org Research has shown that the hyperuricemia-induced hypertension and afferent arteriolopathy can be ameliorated by treatment with angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) or angiotensin II receptor blockers like losartan, confirming the central role of RAS activation in these pathologies. frontiersin.org These findings from this compound models suggest that uric acid itself can directly stimulate the RAS, contributing to the cardiovascular and renal complications associated with hyperuricemia. frontiersin.orgrsc.org
Table 1: Effects of this compound-Induced Hyperuricemia on the Renin-Angiotensin System
| Parameter | Observation in this compound Models | Reference(s) |
| Juxtaglomerular Renin | Increased expression | researchgate.net |
| Plasma Renin Activity (PRA) | Increased | ffhdj.com |
| Angiotensin II | Increased serum concentration | researchgate.net |
| Aldosterone | Increased plasma levels | nih.govffhdj.com |
| Blood Pressure | Increased | researchgate.netfrontiersin.orgfrontiersin.org |
| Renal Arteriolopathy | Development of afferent arteriolar thickening | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Oxidative Stress and Antioxidant Defense Systems Modulation
Impact on Reactive Oxygen Species Generation
This compound-induced hyperuricemia is closely linked to an increase in oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules, including superoxide (B77818) and hydrogen peroxide, that can cause cellular damage. researchgate.net In hyperuricemic animal models created using this compound, there is evidence of increased ROS generation. nih.gov This is thought to occur, in part, through the activation of membranous NADPH oxidase and mitochondrial pathways by elevated intracellular uric acid levels. nih.gov The resulting oxidative stress is implicated in the endothelial dysfunction and tissue injury seen in these models.
Regulation of Superoxide Dismutase (SOD) Activity and Expression
Superoxide dismutase (SOD) is a crucial family of antioxidant enzymes that catalyze the dismutation of superoxide radicals into either ordinary molecular oxygen or hydrogen peroxide. frontiersin.org Studies using this compound to induce hyperuricemia have revealed complex effects on SOD activity. In a study on atherosclerotic (ApoE-/-) mice, treatment with this compound led to a significant increase in the activity of both cytosolic SOD (SOD1) and extracellular SOD (SOD3) in the aorta, despite no change in their protein expression levels. nih.govnih.gov This suggests that the elevated uric acid levels in this pathological context may protect these enzymes from inactivation. frontiersin.orgnih.govnih.gov Furthermore, another study in rats found that this compound administration resulted in increased plasma SOD levels. frontiersin.org These findings indicate that while hyperuricemia contributes to ROS production, there may be a compensatory upregulation or preservation of SOD activity.
Table 2: Modulation of SOD in this compound-Induced Hyperuricemia Models
| Model | SOD Isoform(s) | Observation | Reference(s) |
| Atherosclerotic (ApoE-/-) Mice | SOD1 and SOD3 | Increased activity in the aorta | nih.govnih.gov |
| Rats | Plasma SOD | Increased levels | frontiersin.org |
This table is interactive. Click on the headers to sort the data.
Uric Acid's Dual Role as Pro-oxidant and Antioxidant in this compound Models
The role of uric acid in oxidative stress is paradoxical, exhibiting both pro-oxidant and antioxidant properties, a duality that is observable in this compound-induced hyperuricemia models. researchgate.netfrontiersin.org Intracellularly, uric acid appears to act as a pro-oxidant. researchgate.net It can stimulate NADPH oxidase, a major source of cellular ROS, and contribute to the generation of oxidative stress. researchgate.netnih.gov
Conversely, in the extracellular environment, uric acid can function as a potent antioxidant, scavenging various free radicals. researchgate.netfrontiersin.org In some studies using the 2.0% this compound rat model, an increase in plasma total antioxidant capacity was observed, alongside a reduction in markers of oxidative stress. frontiersin.org This antioxidant effect may, under certain conditions, mitigate some of the detrimental effects of diseases associated with increased oxidative stress. frontiersin.org The balance between the pro-oxidant and antioxidant actions of uric acid likely depends on its concentration, its cellular location, and the surrounding biochemical environment.
Inflammatory Pathway Activation and Signaling
Pro-inflammatory Cytokine Expression in Hyperuricemic Models
This compound-induced hyperuricemia is associated with a pro-inflammatory state, characterized by the increased expression of various inflammatory cytokines. researchgate.netnih.gov Research in animal models has consistently shown that elevating uric acid levels with this compound leads to an upregulation of key pro-inflammatory mediators.
In a study involving apolipoprotein E-deficient (apoe-/-) mice, a model for atherosclerosis, treatment with this compound resulted in significantly increased serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.net Similarly, in a mouse model of polycystic kidney disease, administration of this compound led to elevated serum levels of TNF-α and increased kidney expression of IL-6. nih.gov Other studies in hyperuricemic rats have also reported increased serum concentrations of IL-1β, IL-6, and TNF-α, which were reduced by treatments that lowered uric acid levels. nih.gov These findings highlight the role of hyperuricemia in promoting a systemic and local inflammatory response, which is a likely contributor to the tissue damage observed in these models.
Table 3: Pro-inflammatory Cytokine Expression in this compound-Induced Hyperuricemic Models
| Cytokine | Model | Observation | Reference(s) |
| TNF-α | apoe-/- Mice | Increased serum levels | researchgate.net |
| Polycystic Kidney Disease Mice | Increased serum levels | nih.gov | |
| Hyperuricemic Rats | Increased serum levels | nih.gov | |
| IL-1β | apoe-/- Mice | Increased serum levels | researchgate.net |
| Hyperuricemic Rats | Increased serum levels | nih.gov | |
| IL-6 | apoe-/- Mice | Increased serum levels | researchgate.net |
| Polycystic Kidney Disease Mice | Increased kidney expression | nih.gov | |
| Hyperuricemic Rats | Increased serum levels | nih.gov |
This table is interactive. Click on the headers to sort the data.
Inflammasome Pathway Considerations
This compound is instrumental in preclinical research for creating models of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. This induced state is a critical tool for investigating the subsequent activation of inflammatory pathways, particularly the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a key role in the innate immune system by responding to cellular danger signals and triggering inflammatory processes. biorxiv.org
Research utilizing this compound-induced hyperuricemia in animal models has demonstrated a clear link between high uric acid levels and the activation of the NLRP3 inflammasome. In these studies, the administration of this compound leads to a state of hyperuricemia that, in turn, increases the expression of key components of the inflammasome pathway. conicet.gov.arnih.gov
Studies in rat models fed with this compound and uric acid showed significantly increased expression of NLRP3 and its adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD). conicet.gov.arnih.gov This upregulation is accompanied by the activation of Caspase-1, the enzyme responsible for cleaving pro-inflammatory cytokines into their active forms. conicet.gov.arnih.gov The activation cascade is believed to be triggered by cellular stress signals, such as the production of reactive oxygen species (ROS), which are stimulated by high intracellular uric acid concentrations. biorxiv.orgoup.com Hyperuricemia triggered by potassium oxonate has been shown to induce renal tubular epithelial pyroptosis, a form of inflammatory cell death, through the activation of the ROS-NLRP3 inflammasome pathway. biorxiv.org
Furthermore, investigations have explored the downstream effects of this activation. For instance, in hyperuricemic rat kidneys, the activation of the NLRP3 inflammasome is associated with renal fibrosis, mild chronic inflammation, and epithelial-mesenchymal transition (EMT). conicet.gov.arnih.govresearchgate.net These findings underscore the role of the inflammasome pathway in the pathogenesis of kidney injury associated with hyperuricemia. The use of this compound in these models is crucial for elucidating the molecular mechanisms by which uric acid exerts its pro-inflammatory effects. oup.com
Contributions to Metabolic Dysregulation Beyond Purine (B94841) Metabolism
The use of this compound to induce hyperuricemia has revealed that the resulting metabolic disturbances extend far beyond the confines of purine metabolism. nih.gov This experimental model allows researchers to explore the systemic metabolic consequences of elevated uric acid, uncovering perturbations in major energy and nutrient pathways and highlighting a complex interplay with the gut microbiome.
Broad Metabolic Pathway Perturbations (e.g., amino acid, glycolysis, TCA cycle)
Metabonomic studies on rats with this compound-induced hyperuricemia have identified significant alterations in several core metabolic pathways. nih.gov These disruptions indicate a widespread metabolic reprogramming in response to high uric acid levels.
Amino Acid Metabolism: A notable finding is the disturbance in branched-chain amino acid (BCAA) metabolism. nih.gov BCAAs, including leucine, isoleucine, and valine, are essential amino acids that play roles in protein synthesis and energy production. Alterations in their metabolic pathways suggest that hyperuricemia impacts protein homeostasis and cellular energy substrate utilization.
Glycolysis and the Tricarboxylic Acid (TCA) Cycle: The central pathways of energy metabolism, glycolysis and the TCA cycle, are also affected. nih.gov Glycolysis is the process of breaking down glucose to produce energy, while the TCA cycle is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. promocell.comnih.govnih.gov Perturbations in these pathways suggest that hyperuricemia can impair fundamental cellular bioenergetics. NMR-based metabonomic studies have identified changes in metabolites associated with both glycolysis and the TCA cycle in hyperuricemic rats. nih.gov
The table below summarizes the key metabolic pathways perturbed in this compound-induced hyperuricemia models, as identified through metabonomic analysis.
| Metabolic Pathway | Observed Perturbation | Key Metabolites Involved (Examples) | Potential Implication |
| Amino Acid Metabolism | Disturbance in branched-chain amino acid (BCAA) metabolism. nih.gov | Leucine, Isoleucine, Valine | Altered protein synthesis and energy substrate utilization. |
| Glycolysis | Dysregulation of the glycolytic pathway. nih.gov | Pyruvate, Lactate | Impaired glucose breakdown and cellular energy production. nih.gov |
| TCA Cycle | Alterations in the tricarboxylic acid cycle. nih.gov | Citrate, Succinate, α-Ketoglutarate | Disrupted central energy metabolism and biosynthesis of precursors. nih.govbevital.no |
| Ketone Body Metabolism | Changes in the synthesis and degradation of ketone bodies. nih.gov | Acetoacetate, β-Hydroxybutyrate | Shift in fatty acid oxidation and energy homeostasis. |
This table is based on findings from NMR-based metabonomic studies in rat models of potassium oxonate-induced hyperuricemia. nih.gov
Interplay with Intestinal Microbiota Metabolism
The gut microbiota plays a significant role in uric acid homeostasis, as it is involved in the degradation of uric acid secreted into the intestine. plos.org The experimental model of hyperuricemia induced by this compound has become a valuable tool for investigating the bidirectional relationship between elevated uric acid and the gut microbial ecosystem.
Studies have shown that treatment with potassium oxonate significantly affects the structure of the gut microbiota. mdpi.com This alteration in microbial composition can, in turn, influence host metabolism. For example, changes in the gut microbiota can affect the production of short-chain fatty acids (SCFAs), which are crucial metabolites that provide energy to intestinal cells and have anti-inflammatory properties. mdpi.com
In this compound-induced hyperuricemic rat models, significant changes in the relative abundance of various bacterial genera have been observed. plos.orgmdpi.com Probiotic interventions in these models have been shown to prevent hyperuricemia, suggesting that modulating the gut microbiota can be a potential strategy for managing uric acid levels. plos.orgresearchgate.net However, in some studies, while probiotic treatment lowered serum uric acid, it did not fully restore the fecal microbiota to its original state, indicating a complex interaction. plos.orgresearchgate.net The administration of this compound has also been linked to changes in the expression of intestinal transporters like ABCG2, which is involved in secreting uric acid into the gut. frontiersin.org
The table below details some of the observed changes in gut microbiota in response to this compound-induced hyperuricemia.
| Bacterial Phylum/Genus | Direction of Change in this compound-Induced Hyperuricemia Models | Potential Functional Implication |
| Akkermansia | Decreased abundance. mdpi.com | Reduced gut barrier integrity and potential for increased inflammation. |
| Bacteroides | Decreased abundance. mdpi.com | Altered SCFA production and carbohydrate metabolism. |
| Lactobacillus | Often used in probiotic formulas to counteract hyperuricemia. plos.org | Can utilize purines and produce SCFAs, potentially lowering systemic uric acid. mdpi.comfrontiersin.org |
| Enterobacteriaceae | Enriched in some high-purine/gout models. frontiersin.org | May contribute to inflammation and metabolic dysregulation. |
This table synthesizes findings from various studies on gut microbiota changes in animal models of hyperuricemia, some of which are induced by this compound. plos.orgmdpi.comfrontiersin.org
Synergistic and Antagonistic Interactions of Oxonic Acid with Other Agents
Modulation of Pharmacological Agent Efficacy
Influence on 5-Fluorouracil (B62378) (5-FU) Activity and Metabolism
Oxonic acid has been investigated for its ability to modulate the therapeutic effects and side effects of the widely used anticancer drug 5-Fluorouracil (5-FU). Research indicates that this compound can selectively inhibit the gastrointestinal toxicity of 5-FU without compromising its antitumor activity. nih.gov
The mechanism behind this selective action lies in this compound's ability to inhibit the phosphorylation of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP), a critical step in the activation of 5-FU's cytotoxic effects. nih.govnih.gov This inhibition is catalyzed by the enzyme pyrimidine (B1678525) phosphoribosyl-transferase. nih.gov Studies in rats have shown that when administered orally with 5-FU, this compound leads to significantly higher concentrations in the gastrointestinal tissues compared to other tissues and the bloodstream. nih.gov This localized high concentration allows for the selective inhibition of 5-FU phosphorylation in the gut, thereby reducing its toxic effects on the small and large intestines. nih.gov
Crucially, this inhibitory action does not extend to tumor tissues or bone marrow, where 5-FU can still be effectively converted to its active metabolites to exert its anticancer effects. nih.govnih.gov This targeted modulation helps to alleviate common side effects of 5-FU therapy, such as diarrhea and intestinal injury, without diminishing the drug's efficacy against cancer cells. nih.gov The combination of tegafur (B1684496) (a 5-FU prodrug), gimeracil (B1684388) (a DPD inhibitor), and oteracil potassium (this compound) is known as S-1, an oral fluoropyrimidine developed to enhance the efficacy and reduce the toxicity of 5-FU. researchgate.netbrieflands.com
Table 1: Effect of this compound on 5-FU Metabolism and Activity
| Feature | Effect of this compound | Mechanism of Action | Outcome |
| 5-FU Phosphorylation in GI Tract | Inhibition | Inhibits pyrimidine phosphoribosyl-transferase | Reduced gastrointestinal toxicity nih.gov |
| 5-FU Incorporation into RNA in GI Tract | Inhibition | Prevents formation of FUMP from 5-FU | Reduced intestinal injury and diarrhea nih.gov |
| 5-FU Phosphorylation in Tumor Tissue | No significant inhibition | Lower concentration of this compound in tumor tissue | Maintained antitumor activity nih.govnih.gov |
| Overall Therapeutic Index of 5-FU | Improvement | Selective protection of gastrointestinal tract | Enhanced therapeutic window for 5-FU nih.gov |
Interactions with Xanthine (B1682287) Oxidase Inhibitors (e.g., Allopurinol (B61711), Oxypurinol)
This compound is a uricase inhibitor, meaning it prevents the breakdown of uric acid. tandfonline.comnih.gov This action leads to an increase in serum uric acid levels, a condition known as hyperuricemia. nih.govphysiology.org Xanthine oxidase inhibitors, such as allopurinol and its active metabolite oxypurinol, work by blocking the production of uric acid from xanthine and hypoxanthine (B114508). researchgate.netnih.govnih.gov
When this compound is used to induce hyperuricemia in animal models for research purposes, allopurinol is often administered to counteract this effect and study the impacts of lowering uric acid. physiology.orgresearchgate.nettandfonline.com Allopurinol effectively reduces the high uric acid levels caused by this compound. physiology.org This interaction is antagonistic, with allopurinol opposing the primary pharmacological effect of this compound on uric acid levels.
Studies have shown that in this compound-induced hyperuricemic rats, allopurinol treatment can prevent the associated pathological changes, such as increased myocardial superoxide (B77818) production and ventricular remodeling. physiology.org While allopurinol is metabolized to oxypurinol, which is also a xanthine oxidase inhibitor, allopurinol has been found to be more potent in vivo. nih.gov The interaction between this compound and allopurinol is a cornerstone of many experimental models designed to investigate the pathophysiology of hyperuricemia and the therapeutic effects of uric acid-lowering drugs. physiology.orgresearchgate.net
Combined Effects with Uricosuric Agents
Uricosuric agents are drugs that increase the excretion of uric acid in the urine. researchgate.netnih.gov When used in combination with this compound in experimental settings, uricosuric drugs demonstrate a clear interaction. This compound-treated rats, which exhibit high levels of uric acid in their blood, respond well to uricosuric agents. researchgate.net
For instance, probenecid (B1678239) and certain diuretics with uricosuric properties, like tienilic acid, induce a significant increase in the fractional excretion of uric acid in these hyperuricemic models. researchgate.net This leads to a reduction in plasma uric acid levels. This demonstrates a synergistic effect in terms of studying uric acid transport, where this compound creates the condition of high uric acid, and the uricosuric agent's effect on excretion can be clearly observed and measured. researchgate.net
In contrast, some diuretics like furosemide, at higher doses, can decrease the fractional excretion of uric acid, further elevating the plasma uric acid levels already increased by this compound. researchgate.net Benzbromarone is another uricosuric agent that has been shown to have no effect on the ventricular remodeling observed in this compound-induced hyperuricemic rats, despite lowering uric acid levels, suggesting that the pathological effects may be independent of uric acid concentration alone. physiology.org
Effects on Urate Transporter Systems
URAT1 (Urate Transporter 1)
URAT1, encoded by the SLC22A12 gene, is a key transporter responsible for the reabsorption of urate from the renal tubules back into the blood. tandfonline.comresearchgate.net this compound-induced hyperuricemia in animal models has been shown to influence the expression and activity of URAT1.
In studies with rats, both exercise-induced and this compound-induced hyperuricemia led to an increase in URAT1 transporter activity, despite a significant decrease in URAT1 protein and mRNA levels. tandfonline.com This suggests a complex regulatory mechanism where the transporter's function is enhanced even as its expression is downregulated. Other studies have shown that in hyperuricemic mice induced by this compound, the expression of URAT1 is decreased by agents that lower uric acid levels. phcog.com This indicates that the high uric acid environment created by this compound can modulate the key players in renal urate handling.
Table 2: Effect of this compound-Induced Hyperuricemia on Renal Urate Transporters
| Transporter | Effect on mRNA/Protein Expression | Effect on Activity | Reference |
| URAT1 | Decreased | Increased | tandfonline.com |
| OAT1 | Decreased | Decreased (in exercising rats) | tandfonline.com |
| OAT3 | Decreased | Decreased (in exercising rats) | tandfonline.com |
OATs (Organic Anion Transporters)
Organic Anion Transporters (OATs) are a family of transporters that play a crucial role in the secretion of organic anions, including uric acid, from the blood into the renal tubules for excretion. researchgate.netnih.govmdpi.com Key members involved in urate transport include OAT1 and OAT3.
Research in this compound-induced hyperuricemic rats has shown that the expression of renal OAT1 and OAT3 is downregulated. phcog.com This downregulation suggests a potential mechanism by which hyperuricemia might impair the kidney's ability to excrete uric acid, thus perpetuating the condition. In contrast, some therapeutic agents have been shown to counteract this effect by up-regulating the expression of OAT1 and OAT3 in hyperuricemic models. tandfonline.comphcog.com
Interestingly, one study found that while this compound-induced hyperuricemia did not significantly alter urate influx via OAT1 and OAT3, exercise-induced hyperuricemia led to a significant decrease in their activity. tandfonline.com This suggests that the cause of hyperuricemia may influence the specific response of these transporters. Another study noted that this compound had no impact on the protein abundance of several transporters tested. researchgate.net The complex and sometimes contradictory findings highlight the need for further research to fully elucidate the intricate interactions between this compound, hyperuricemia, and the various OATs.
GLUT9 (Glucose Transporter 9)
This compound is frequently utilized in research to inhibit the enzyme uricase, leading to elevated uric acid levels (hyperuricemia) in animal models, which mimics the human condition. This induced state of hyperuricemia allows for the study of various transporters involved in uric acid homeostasis, including Glucose Transporter 9 (GLUT9), also known as SLC2A9.
GLUT9 is a critical regulator of serum uric acid levels, primarily responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. mdpi.comnih.gov Its function is crucial in maintaining the body's urate balance. Inactivation or mutation of the GLUT9 gene leads to severe hyperuricosuria (high uric acid in urine) and hypouricemia (low uric acid in blood), highlighting its major role in urate reabsorption. nih.gov
In the context of this compound-induced hyperuricemia, the interaction with GLUT9 is primarily indirect. This compound's primary action is to increase the systemic concentration of uric acid. This elevated uric acid level creates a substrate load for renal transporters. While studies have not shown a direct binding or inhibition of GLUT9 by this compound itself, the resulting hyperuricemic state is a key condition under which GLUT9's function is investigated. For instance, studies examining the effects of SGLT2 inhibitors on urate excretion use this compound to increase plasma urate levels, thereby making the modulatory effects on transporters like GLUT9 more apparent. researchgate.net In some studies, SGLT2 inhibitors were found to increase the renal mRNA expression of GLUT9, suggesting a potential regulatory link between glucose handling and urate transport pathways under conditions of metabolic stress. researchgate.net
ABCG2 (ATP-binding cassette transporter G2)
The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant transporter responsible for secreting uric acid into the intestine and promoting its excretion from the kidney into the urine. nih.govresearchgate.net Dysfunction of ABCG2 is strongly associated with an increased risk of hyperuricemia and gout. researchgate.net
Research using this compound-induced hyperuricemia models in rats has consistently demonstrated a significant interaction with ABCG2. In these models, the elevated serum uric acid levels trigger a compensatory response involving the upregulation of ABCG2 expression, particularly in the intestine. nih.govresearchgate.net Studies have shown that in hyperuricemic rats, ABCG2 expression is significantly increased in the ileum. nih.govresearchgate.net This upregulation is believed to be a mechanism to enhance the extra-renal excretion of uric acid from the blood into the intestinal lumen, helping to mitigate the high serum levels. researchgate.net
One study found that this compound-induced hyperuricemia led to a 200% increase in the expression of ABCG2 in the ileum of rats. nih.gov This finding suggests that the intestine, via ABCG2, plays an important adaptive role in uric acid disposal when renal excretion pathways are overloaded or when systemic levels are pathologically high. Interventions that prevented this overexpression of ABCG2, such as treatment with certain probiotics, were also associated with the prevention of hyperuricemia. nih.gov This indicates a direct link between the modulation of this transporter and the control of serum uric acid levels in the this compound-induced model.
Novel Therapeutic Interventions in this compound-Induced Conditions
Probiotic Supplementation in Hyperuricemia Models
The gut microbiota plays a role in uric acid metabolism, with certain bacteria capable of degrading uric acid (uricolysis). This has led to investigations into probiotics as a potential therapy for hyperuricemia. Studies using this compound-induced hyperuricemic rat models have shown promising results for probiotic supplementation.
In a key study, two different probiotic formulas (F1 and F2) containing uricolytic bacteria were administered to rats with this compound-induced hyperuricemia for five weeks. nih.govplos.org The research confirmed that this compound successfully induced hyperuricemia, hypertension, and renal damage. nih.gov Both probiotic formulas were effective in preventing the rise in plasma uric acid. nih.govplos.org Furthermore, the supplementation prevented the increase in intrarenal uric acid concentrations and the development of hypertension and renal damage, such as increased urinary N-acetyl-beta-D-glucosaminidase (NAG) activity, a marker of tubular injury. nih.govplos.orgresearchgate.net Interestingly, the probiotic treatment also prevented the compensatory overexpression of the ABCG2 transporter in the ileum that is typically seen in this hyperuricemia model. nih.gov
Another study showed that Lactobacillus plantarum TCI227 could significantly reduce serum uric acid concentrations in potassium oxonate-induced hyperuricemic rats. mdpi.com These findings collectively suggest that probiotic supplementation can beneficially modulate uric acid levels and prevent associated pathologies in this compound-induced models, likely through enhanced intestinal uricolysis. nih.govwjgnet.comfrontiersin.org
| Parameter | Hyperuricemia (HU) Group | HU + Probiotic Formula 1 (F1) | HU + Probiotic Formula 2 (F2) | Reference |
|---|---|---|---|---|
| Plasma Uric Acid | Increased | Prevented Increase | Prevented Increase | plos.org |
| Intrarenal Uric Acid | Increased | Prevented Increase | Prevented Increase | plos.org |
| Systolic Blood Pressure | Increased | Prevented Increase | Prevented Increase | nih.gov |
| Renal Tubular Injury (NAG) | Increased | Prevented Increase | Prevented Increase | plos.org |
| Ileal ABCG2 Expression | Increased | Prevented Overexpression | Prevented Overexpression | nih.gov |
Dietary Interventions and Natural Compounds
Various dietary components and natural compounds have been evaluated for their potential to ameliorate conditions induced by this compound. These interventions often target uric acid metabolism, oxidative stress, and inflammation.
In animal models of diabetic nephropathy and hyperuricemia, the natural flavonoid quercetin was found to ameliorate oxidative stress and prevent kidney damage. nih.gov Its beneficial effects were linked to its ability to lower uric acid levels. nih.gov Similarly, in a model of hyperuricemia induced by this compound in rats, uric acid was shown to directly stimulate the proliferation of vascular smooth muscle cells, a process that could be inhibited by agents like losartan, suggesting a role for the renin-angiotensin system in the vascular damage associated with hyperuricemia. physiology.org
Another study investigated the effects of black bone chicken , which contains bioactive compounds like carnosine and anserine. ffhdj.com In this compound-induced hyperuricemic rats, consumption of black bone chicken was found to improve learning and memory, reduce levels of the oxidative stress marker malondialdehyde (MDA), and decrease neuronal cell death. ffhdj.com This suggests that certain functional foods can offer neuroprotective benefits in addition to potentially managing hyperuricemia. ffhdj.com
| Compound/Intervention | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Quercetin | Rats with diabetic nephropathy and hyperuricemia | Ameliorated oxidative stress; prevented kidney damage. | nih.gov |
| Losartan | Rats with this compound-induced hyperuricemia | Inhibited uric acid-stimulated vascular smooth muscle cell proliferation. | physiology.org |
| Black Bone Chicken | Rats with this compound-induced hyperuricemia | Improved learning and memory; reduced oxidative stress markers. | ffhdj.com |
| L-arginine | Rats with this compound-induced hyperuricemia | Chronic treatment did not significantly alter uric acid levels but had other vascular effects. | nih.gov |
Advanced Research Techniques and Future Directions in Oxonic Acid Research
Metabonomic Approaches for Holistic Metabolic Profiling
Metabonomics, the comprehensive study of the metabolome, offers a powerful lens through which to view the systemic effects of oxonic acid. mdpi.combiospec.net This holistic approach allows for the simultaneous measurement of a vast array of small molecules, providing a detailed snapshot of the metabolic state of a biological system in response to this compound administration. mdpi.combiospec.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with chromatography (gas or liquid) are pivotal in generating these metabolic profiles. biospec.netnwu.ac.za
In studies inducing hyperuricemia with potassium oxonate, a salt of this compound, lipidomics—a sub-discipline of metabolomics focused on lipids—has been employed to characterize serum metabolic changes in rat models. nih.gov These investigations have successfully identified numerous potential biomarkers and highlighted disruptions in key metabolic pathways, such as glycerophospholipid metabolism. nih.gov Such untargeted analyses provide a broad, hypothesis-generating view of the metabolic perturbations caused by this compound-induced hyperuricemia. biospec.net
The power of metabolomics lies in its ability to move beyond single-biomarker analysis to reveal complex interactions within metabolic networks. nih.gov For instance, a study on acute gout with hyperuricemia in rats, induced by xanthine (B1682287) and potassium oxonate, utilized a metabolomic approach to identify 27 potential biomarkers and pinpoint disturbances in pathways including tryptophan metabolism, the TCA cycle, and purine (B94841) metabolism. rsc.org
Table 1: Selected Metabolomic Approaches in this compound Research
| Research Area | Model | Key Techniques | Findings | Reference |
| Hyperuricemia | Rat | UPLC-Q-TOF/MS-based Lipidomics | Identified 13 potential lipid biomarkers, implicated glycerophospholipid metabolism. | nih.gov |
| Acute Gout & Hyperuricemia | Rat | UPLC-ESI-Q-TOF/MS | Identified 27 potential urinary biomarkers, showed disturbances in multiple metabolic pathways. | rsc.org |
| General Metabolic Profiling | General | GC-MS, LC-MS, NMR | Enables holistic analysis of low-molecular-weight metabolites in biofluids and tissues. | biospec.netnwu.ac.za |
Molecular and Cellular Investigations of this compound's Target Interactions
At the molecular level, this compound is primarily recognized as a potent inhibitor of the enzyme uricase (urate oxidase). clinexprheumatol.orgrjpbcs.comphysiology.org This enzyme, present in most mammals but not humans, catalyzes the oxidation of uric acid to the more soluble compound allantoin (B1664786). mdpi.comnih.gov By inhibiting uricase, this compound effectively raises serum uric acid levels in animal models, making it an invaluable tool for studying the pathological effects of hyperuricemia. clinexprheumatol.orgphysiology.orgmdpi.com
Beyond its well-established role as a uricase inhibitor, research has begun to explore other potential molecular interactions. For instance, oteracil, another name for this compound, is used in combination with other chemotherapy agents. drugbank.com In this context, it functions by blocking the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which reduces the gastrointestinal toxicity of the chemotherapeutic agent 5-fluorouracil (B62378). drugbank.com
Recent studies have also delved into the direct effects of soluble uric acid, elevated via this compound administration, on cellular signaling. One study identified soluble uric acid as an endogenous, non-competitive inhibitor of CD38, an enzyme involved in NAD+ degradation. nih.gov This interaction suggests a role for uric acid in regulating cellular metabolism and inflammatory responses. nih.gov Furthermore, in atherosclerotic mouse models, this compound-induced hyperuricemia was found to increase the vascular activity of superoxide (B77818) dismutase (SOD1 and SOD3) without altering their protein expression, pointing towards post-translational modifications. researchgate.net
Investigations in cell culture have shown that uric acid can stimulate the proliferation of vascular smooth muscle cells, an effect that is partially inhibited by losartan. physiology.org In hepatocytes, uric acid has been shown to induce NADPH oxidase activation, leading to endoplasmic reticulum (ER) stress and lipid accumulation. mdpi.com These findings highlight the diverse cellular pathways impacted by the hyperuricemic state induced by this compound.
Development of Refined and Specialized this compound Animal Models
The use of this compound has been instrumental in developing various animal models of hyperuricemia to study a range of human diseases. clinexprheumatol.org These models are crucial for understanding the causal role of elevated uric acid in conditions like hypertension, kidney disease, and metabolic syndrome. physiology.orgmdpi.com
Researchers have refined these models by combining this compound with other substances to mimic specific pathologies more accurately. For example, to create a robust hyperuricemia model, this compound is often co-administered with a high-purine diet or substances like yeast extract, adenine, or ethambutol. clinexprheumatol.org
Table 2: Examples of Refined this compound Animal Models
| Model Type | Co-administered Agent(s) | Key Pathological Features | Reference(s) |
| Mild Hyperuricemia & Hypertension | Low-salt diet | Elevated blood pressure, afferent arteriolar thickening | physiology.org |
| Hyperuricemic Nephropathy | Adenine | Severe renal interstitial fibrosis, glomerular sclerosis | clinexprheumatol.org |
| Polycystic Kidney Disease (PKD) Progression | - | Increased kidney weight and cyst index in PKD models (PCK rats, Pkd1RC/RC mice) | nih.govresearchgate.net |
| Acute Gouty Arthritis | Xanthine and Monosodium Urate (MSU) | Joint swelling, inflammation, kidney pathological changes | rsc.org |
These specialized models have yielded significant insights. For instance, the model of mild hyperuricemia in rats demonstrated that elevated uric acid could induce hypertension and a renal arteriolopathy independent of blood pressure, involving the renin-angiotensin system. physiology.org In models of polycystic kidney disease, this compound-induced hyperuricemia was shown to accelerate cyst growth, an effect linked to an increase in pro-inflammatory cytokines. nih.govresearchgate.net These refined models are essential for dissecting the specific mechanisms through which hyperuricemia contributes to disease progression. clinexprheumatol.org
Conceptual Advancements in Understanding Uric Acid Homeostasis and Pathogenicity
Research utilizing this compound has significantly advanced our understanding of uric acid homeostasis and its role in disease. It is now clear that serum uric acid levels are determined by a balance between production and excretion by the kidneys and intestines. nih.govdntb.gov.ua The development of this compound-induced hyperuricemia models has been pivotal in demonstrating that elevated uric acid is not merely a bystander but a causal factor in various pathologies. physiology.orgresearcher.life
A key conceptual shift has been the recognition of uric acid's dual role as both an antioxidant in the extracellular environment and a pro-oxidant and pro-inflammatory agent when present at high concentrations intracellularly. nih.govresearchgate.netmdpi.com Hyperuricemia, induced by this compound, has been shown to trigger oxidative stress by increasing the activity of enzymes like xanthine oxidase and NADPH oxidase. mdpi.com This oxidative stress is implicated in endothelial dysfunction, inflammation, and the progression of cardiovascular and renal diseases. mdpi.commdpi.com
Furthermore, the understanding of hyperuricemia's pathogenicity has expanded beyond the classic view of crystal deposition-related diseases like gout. uni-muenchen.de Studies with this compound models have established a crystal-independent mechanism for hypertension, involving the activation of the renin-angiotensin system and inhibition of nitric oxide synthase. physiology.org This highlights a more nuanced role for soluble uric acid in cellular dysfunction and disease pathogenesis. mdpi.com
Unexplored Research Avenues and Translational Research Questions for Preclinical Studies
Despite significant progress, numerous research avenues and translational questions remain. A primary challenge in translational research is bridging the gap between preclinical findings and clinical efficacy. sanguinebio.comnih.gov Future preclinical studies using this compound models must incorporate rigorous design elements like randomization and blinding to improve their clinical relevance. sanguinebio.com
Unexplored Research Avenues:
Gut Microbiome Interaction: The role of the gut microbiome in metabolizing uric acid is an emerging area. nih.gov Investigating how the microbiome is altered in this compound-induced hyperuricemia and whether modulating the gut microbiota can influence uric acid levels and associated pathologies is a promising frontier. dntb.gov.uaplos.org
Specific Molecular Targets: While uricase and OPRT are known targets, a comprehensive, unbiased screening for other direct molecular binders of this compound could reveal novel mechanisms of action. nih.gov
Epigenetic Modifications: The long-term effects of this compound-induced hyperuricemia on epigenetic landscapes (e.g., DNA methylation, histone modification) are largely unknown and could explain the sustained nature of some pathological changes.
Cell-Type Specific Responses: Dissecting the differential responses of various cell types (e.g., endothelial cells, podocytes, neurons, adipocytes) to the hyperuricemic state induced by this compound will provide a more detailed understanding of organ-specific damage.
Translational Research Questions for Preclinical Studies:
Can interventions targeting the downstream effects of this compound-induced hyperuricemia (e.g., specific inflammatory cytokines, oxidative stress pathways) prevent or reverse organ damage in established models? nih.govresearchgate.net
What are the most reliable and predictive biomarkers in this compound models that can be translated to human studies for diagnosing and monitoring hyperuricemia-related diseases? nih.govrsc.org
How does genetic background influence the susceptibility to this compound-induced pathologies in animal models, and can this inform patient stratification in future clinical trials? mdpi.com
Can novel therapeutic agents be tested in refined this compound models to evaluate their efficacy in lowering uric acid and preventing end-organ damage, thereby providing a strong rationale for human trials? plos.org
Addressing these questions will be crucial for translating the wealth of knowledge gained from this compound research into effective clinical interventions for hyperuricemia-associated diseases. The journey from bench to bedside is complex, but the continued and refined use of this compound in preclinical research holds the key to unlocking new therapeutic strategies. youtube.comcytivalifesciences.com
Q & A
Q. What experimental models are commonly used to study oxonic acid-induced hyperuricemia, and what are their methodological advantages?
this compound is widely used to induce hyperuricemia in rodent models by inhibiting uricase, thereby elevating serum uric acid (SUA). Three primary models are employed:
- Acute models : Intraperitoneal injection of this compound (250–300 mg/kg/day for 3–7 days) to rapidly elevate SUA .
- Chronic models : Dietary supplementation (2% this compound for 10+ days) combined with adenine or high-purine diets to mimic sustained hyperuricemia and renal injury .
- Hypertension-linked models : this compound administration (2% diet for 3–5 weeks) induces systemic hypertension and renal vascular dysfunction via renin-angiotensin system activation . Methodological considerations: Acute models are ideal for pharmacokinetic studies, while chronic models better replicate human hyperuricemia complications. Blood pressure monitoring and renal histopathology are critical endpoints .
Q. How does this compound mechanistically elevate uric acid levels, and how can researchers validate its efficacy in vivo?
this compound inhibits uricase, the enzyme converting uric acid to allantoin. Validation requires:
- Plasma uric acid (PUA) quantification : Enzymatic assays (e.g., uricase-coupled colorimetry) or HPLC (hypoxanthine/xanthine/uric acid separation) .
- Urinary uric acid excretion : 24-hour urine collection with LC-MS/MS to distinguish renal overload vs. impaired excretion .
- Negative controls : Co-administration of allopurinol (xanthine oxidase inhibitor) or uricosurics (e.g., benziodarone) to confirm this compound specificity .
Advanced Research Questions
Q. How do contradictory findings on this compound’s effects on renal transporters inform experimental design?
Studies report conflicting data on this compound’s impact on renal organic cation transporters (e.g., OCT2, MATE1):
- Acute exposure : No direct inhibition of MATE1-mediated transport (e.g., metformin uptake) at ≤500 μM this compound .
- Chronic exposure : Downregulation of OCT2 and OAT1 mRNA/protein in 10-day models, suggesting transcriptional regulation . Methodological resolution: Use chronic models with paired pharmacokinetic (e.g., metformin clearance) and molecular (qPCR/Western blot) analyses. Control for confounding factors like adenine co-administration .
Q. What molecular pathways link this compound-induced hyperuricemia to renal fibrosis and hypertension?
Key mechanisms include:
- Renin-angiotensin activation : Elevated SUA increases juxtaglomerular renin and reduces macula densa neuronal NO synthase, driving hypertension .
- Tubulointerstitial injury : Uric acid upregulates osteopontin and collagen deposition, confirmed via immunohistochemistry in this compound-fed rats .
- Mitigation strategies : Co-treatment with enalapril (ACE inhibitor) or L-arginine (NO precursor) reverses renal damage and hypertension .
Q. How can probiotics or synbiotics counteract this compound’s metabolic and renal effects?
Probiotics (e.g., Lactobacillus acidophilus) and synbiotics (probiotics + prebiotics) mitigate this compound-induced hyperuricemia by:
- Reducing SUA : F1/F2 synbiotics lower PUA by 30–40% in 5-week rat models via enhanced urinary excretion and gut microbiota modulation .
- Renoprotection : Prevent intrarenal uric acid accumulation and preserve creatinine clearance (CrCl) by 20–30% . Experimental design: Use 5-week dietary interventions with SUA, urinary UA, and CrCl as endpoints. Validate with 16S rRNA sequencing for microbiota shifts .
Methodological Challenges and Solutions
Q. What are the limitations of this compound models in studying uric acid’s crystal-independent effects?
- Crystal deposition : this compound models rarely show urate crystals, necessitating crystal-independent pathway validation (e.g., oxidative stress markers, endothelial dysfunction assays) .
- Species variability : Rats (vs. humans) have higher baseline uricase activity; thus, this compound doses must be optimized to avoid over-suppression . Solution: Combine this compound with adenine (renal injury enhancer) and validate findings in uricase-knockout mice .
Q. How does this compound interact with chemotherapeutic agents like 5-fluorouracil (5-FU) in preclinical studies?
this compound is used in S-1 formulations (tegafur/5-FU prodrugs) to inhibit orotate phosphoribosyltransferase (OPRT) in the gut, reducing 5-FU toxicity without compromising antitumor efficacy . Key protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
